![molecular formula C9H17N3 B1453585 [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine CAS No. 1247814-97-6](/img/structure/B1453585.png)
[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine
Descripción general
Descripción
“[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine” is a chemical compound with the molecular formula C9H17N3 and a molecular weight of 167.25 . It is also known as (1-isobutyl-1H-pyrazol-5-yl)methanamine .
Molecular Structure Analysis
The molecular structure of “[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine” can be represented by the InChI code: 1S/C8H15N3/c1-7(2)6-11-8(5-9)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3 . This indicates that the molecule consists of a pyrazole ring with methyl and isobutyl substituents.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine”. Pyrazole derivatives are known to participate in a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Aplicaciones Científicas De Investigación
Pharmaceuticals: Antiviral Agents
This compound has been explored for its potential as an antiviral agent. Derivatives of similar structures have shown inhibitory activity against influenza A and other viruses . The pyrazole ring, a common feature in this class of compounds, is known for its biological activity and could be modified to enhance the compound’s antiviral properties.
Agricultural Chemistry: Plant Growth Regulation
Compounds with an indole structure, which is closely related to the pyrazole moiety, are known to influence plant growth. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan degradation . The subject compound could be investigated for its effects on plant hormone pathways, potentially leading to applications in agriculture.
Material Science: Polymer Chemistry
The pyrazole core of the compound can be utilized in polymer chemistry. Its nitrogen-containing heterocyclic structure may impart unique properties to polymers, such as increased thermal stability or novel electronic characteristics, which could be valuable in materials science .
Bioconjugation and Chemical Biology
Bioconjugation techniques often employ reactive heterocycles to link biomolecules with probes or therapeutic agents. The compound could be used to develop new bioconjugation strategies due to its reactive methanamine group, which can form stable linkages with various functional groups .
Supramolecular Chemistry
The ability of pyrazole derivatives to engage in hydrogen bonding makes them suitable candidates for constructing supramolecular assemblies. These structures are of interest for creating complex molecular systems that can have applications in nanotechnology and molecular recognition .
Analytical Chemistry: Spectroscopy
The unique chemical structure of this compound, particularly the pyrazole ring, may exhibit distinct spectroscopic features. This can be leveraged in analytical chemistry to develop new spectroscopic methods or materials for detecting specific substances or environmental monitoring .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazole derivatives, such as 5-amino-pyrazoles, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules .
Mode of Action
One example of a reaction involving 5-amino-pyrazoles is their condensation with α, β -unsaturated compounds, which provides access to fluorescent pyrazolo-pyrimidines . This suggests that [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine may interact with its targets in a similar manner, leading to the formation of complex organic compounds.
Biochemical Pathways
It’s known that pyrazole derivatives play a significant role in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds can affect a wide variety of biochemical pathways, depending on the specific structures they form and the biological systems they interact with.
Pharmacokinetics
The molecular weight of the compound is 16725 , which could influence its pharmacokinetic properties. Generally, compounds with lower molecular weights have better absorption and distribution profiles.
Result of Action
Given the compound’s potential role in the synthesis of diverse organic molecules , it’s plausible that it could have a wide range of effects at the molecular and cellular levels, depending on the specific targets it interacts with and the biochemical pathways it affects.
Propiedades
IUPAC Name |
[5-methyl-1-(2-methylpropyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)6-12-8(3)9(4-10)5-11-12/h5,7H,4,6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJVBGJKASQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine | |
CAS RN |
1247814-97-6 | |
| Record name | [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)

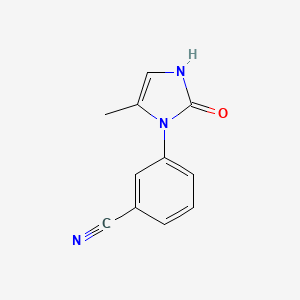

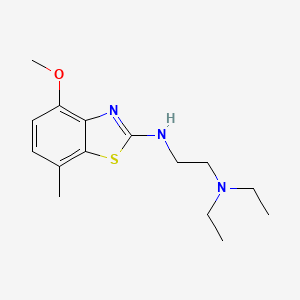
![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)
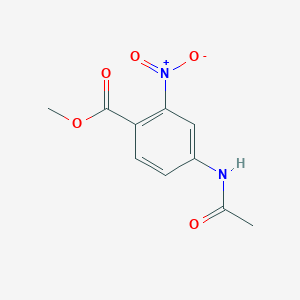
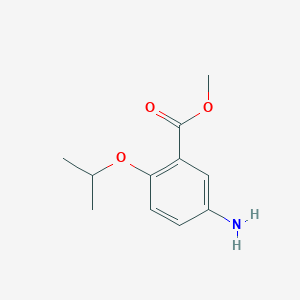
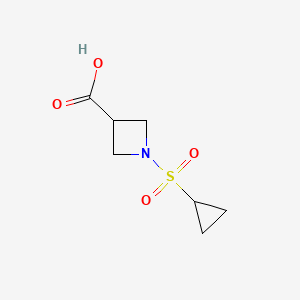
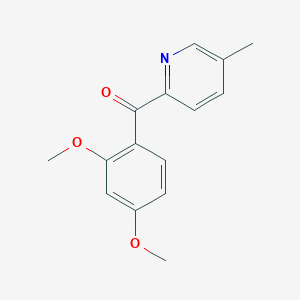
![Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B1453519.png)
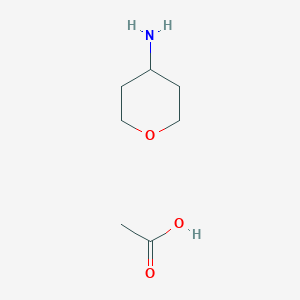
![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)
